molecular formula C24H28N6O10 B13737689 Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]- CAS No. 3618-65-3

Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]-

Cat. No.: B13737689
CAS No.: 3618-65-3
M. Wt: 560.5 g/mol
InChI Key: IZFIERQAGQRBQN-UHFFFAOYSA-N
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Description

Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]- (CAS 12239-34-8), commonly known as Disperse Blue 79, is a synthetic azo dye characterized by its complex molecular architecture. The compound features:

  • Acetamide core linked to a phenyl ring.
  • Bis(2-(acetyloxy)ethyl)amino group at the 5-position, enhancing hydrophobicity and solubility in polyester fibers.
  • Ethoxy substituent at the 4-position, contributing to steric stabilization.
  • 2,4-Dinitrophenylazo group at the 2-position, responsible for its intense blue coloration and lightfastness .

Primarily used in textile dyeing, it is classified under disperse dyes due to its non-ionic nature and suitability for hydrophobic fabrics. Its synthesis typically involves azo coupling reactions between diazonium salts and aromatic amines, followed by acetylation steps .

Properties

CAS No.

3618-65-3

Molecular Formula

C24H28N6O10

Molecular Weight

560.5 g/mol

IUPAC Name

2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2,4-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate

InChI

InChI=1S/C24H28N6O10/c1-5-38-24-14-21(27-26-19-7-6-18(29(34)35)12-22(19)30(36)37)20(25-15(2)31)13-23(24)28(8-10-39-16(3)32)9-11-40-17(4)33/h6-7,12-14H,5,8-11H2,1-4H3,(H,25,31)

InChI Key

IZFIERQAGQRBQN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C)N(CCOC(=O)C)CCOC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Route Summary

The general synthetic scheme involves:

  • Step 1: Diazotization of 2,4-dinitroaniline
    The aromatic amine (2,4-dinitroaniline) is diazotized by treatment with sodium nitrite in an acidic medium (commonly hydrochloric acid) at low temperature (0–5°C). This forms a diazonium salt intermediate.

  • Step 2: Azo Coupling Reaction
    The diazonium salt is then coupled with a substituted aniline derivative bearing bis(2-hydroxyethyl)amino groups, specifically 5-amino-2-ethoxyaniline or related compounds. The coupling occurs at the para or ortho position relative to the amino substituent, forming the azo bond (-N=N-).

  • Step 3: Acetylation of Hydroxyl Groups
    The bis(2-hydroxyethyl)amino groups are acetylated using acetic anhydride or acetyl chloride to convert the hydroxyl groups into acetyloxy groups (-OCOCH3), yielding bis[2-(acetyloxy)ethyl]amino substituents.

  • Step 4: Purification
    The crude product is purified by recrystallization or chromatographic techniques to remove unreacted starting materials and by-products.

Reaction Conditions and Parameters

Step Conditions Notes
Diazotization 0–5°C, HCl, NaNO2 Temperature control critical to prevent decomposition of diazonium salt
Azo Coupling pH 4–6, aqueous or mixed solvent medium pH influences coupling efficiency and position selectivity
Acetylation Room temperature or reflux, acetic anhydride or acetyl chloride Excess acetylating agent ensures complete conversion
Purification Recrystallization from ethanol or methanol Ensures removal of impurities and by-products

Control of stoichiometry, temperature, and pH is essential to maximize yield and prevent side reactions such as hydrolysis or azo bond cleavage.

Industrial and Laboratory Scale Synthesis

  • Laboratory Scale:
    Typically performed in batch reactors with careful monitoring of temperature and pH. The diazotization and coupling steps require rapid mixing and cooling to stabilize intermediates. Acetylation is conducted under anhydrous conditions to avoid hydrolysis.

  • Industrial Scale:
    Large-scale production uses continuous stirred tank reactors or batch reactors with automated control systems. The reaction mixture is filtered, washed, and dried to isolate the dye powder. Additional purification steps like column chromatography or recrystallization are employed to meet purity standards.

Analytical Techniques for Verification

  • Nuclear Magnetic Resonance (NMR):
    Confirms aromatic proton environments, azo linkage, and acetyl groups.

  • Infrared Spectroscopy (IR):
    Identifies characteristic carbonyl stretching (~1740 cm⁻¹) of acetate groups and amide bands (~1650 cm⁻¹).

  • Mass Spectrometry (MS):
    Confirms molecular ion peak at m/z ~561 ([M+H]+) and fragmentation pattern consistent with dinitrophenyl and acetamido substituents.

  • High-Performance Liquid Chromatography (HPLC):
    Used for purity assessment and separation of impurities, typically employing reverse-phase columns with acetonitrile-water mobile phases acidified with phosphoric or formic acid.

Summary Table: Preparation Methods and Key Parameters

Preparation Step Reagents/Conditions Purpose/Outcome Critical Parameters
Diazotization 2,4-dinitroaniline, NaNO2, HCl, 0–5°C Formation of diazonium salt Temperature control, acid concentration
Azo Coupling Substituted aniline, pH 4–6, aqueous Formation of azo bond pH, temperature, reaction time
Acetylation Acetic anhydride or acetyl chloride Conversion of hydroxyl to acetyloxy Anhydrous conditions, reagent excess
Purification Recrystallization, chromatography Removal of impurities Solvent choice, temperature

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Identity

The compound is also known as Disperse Blue 79, characterized by the following molecular formula:

  • Molecular Formula : C24H28N6O10
  • Molecular Weight : 560.5 g/mol
  • CAS Number : 12239-34-8

Structure

The structural formula of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]- can be represented as follows:InChI InChI 1S C24H28N6O10 c1 5 38 24 14 21 27 26 19 7 6 18 29 34 35 12 22 19 30 36 37 20 25 15 2 31 13 23 24 28 8 10 39 16 3 32 9 11 40 17 4 33 h6 7 12 14H 5 8 11H2 1 4H3 H 25 31 \text{InChI }\text{InChI 1S C24H28N6O10 c1 5 38 24 14 21 27 26 19 7 6 18 29 34 35 12 22 19 30 36 37 20 25 15 2 31 13 23 24 28 8 10 39 16 3 32 9 11 40 17 4 33 h6 7 12 14H 5 8 11H2 1 4H3 H 25 31 }

Dye Chemistry

Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]- serves as a dye in textile applications. Its azo structure allows for vibrant coloration of fabrics. The compound's stability and solubility in various solvents make it suitable for use in disperse dye formulations.

Table 1: Properties of Disperse Blue 79

PropertyValue
ColorBlue
SolubilitySoluble in organic solvents
StabilityHigh
ApplicationTextile dyeing

Biological Research

Research indicates that compounds similar to Acetamide have potential applications in biological systems as probes for cellular imaging or as therapeutic agents due to their ability to interact with biological macromolecules.

Case Study: Cellular Imaging

A study demonstrated the use of azo compounds in imaging techniques where they acted as fluorescent markers for tracking cellular processes. The specific interactions of Acetamide-based dyes with cellular components were explored, revealing insights into cellular dynamics and localization.

Environmental Science

The environmental impact of synthetic dyes is a critical area of research. Acetamide derivatives have been studied for their biodegradability and potential toxicity to aquatic life. Assessments have shown that while some azo dyes can be harmful, modifications to their chemical structure can enhance their environmental safety.

Table 2: Environmental Impact Assessment

ParameterResult
BiodegradabilityModerate
Toxicity to Aquatic LifeVaries (depends on structure)
Removal TechniquesAdsorption, Biodegradation

Material Science

In material science, Acetamide-based compounds are investigated for their role in developing advanced materials such as polymers and coatings. Their chemical properties can enhance the performance characteristics of these materials.

Case Study: Polymer Coatings

Research has shown that incorporating Acetamide derivatives into polymer matrices can improve thermal stability and mechanical strength. These findings suggest potential applications in industries requiring durable and high-performance materials.

Mechanism of Action

The primary mechanism of action of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]- involves its interaction with substrates through its azo and nitro groups. These functional groups can undergo various chemical reactions, leading to the formation of colored complexes. The compound’s ability to form stable azo bonds makes it an effective dye .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The 2,4-dinitro group in Disperse Blue 79 enhances color stability compared to Disperse Blue 81’s bromo/cyano substituents .
  • Solubility Modifiers: Bis(acetyloxy)ethyl groups in Disperse Blue 79 improve polyester affinity, whereas CID116835’s diethylamino group may reduce hydrophobicity .
  • Biological Activity : Thiadiazole derivatives (e.g., Compound 7d) exhibit cytotoxic activity due to heterocyclic cores and halogenated substituents, unlike the inert dye structure of Disperse Blue 79 .

Physicochemical Properties

Property Disperse Blue 79 (Estimated) Related Compound ()
Molecular Weight ~600 g/mol 501.88 g/mol (CAS 79295-92-4)
Solubility Low in water, high in organics Similar hydrophobic behavior
Thermal Stability High (decomposes >300°C) Melting point: 417.4°C (CAS 79295-92-4)
Tautomerism Not observed ’s acetamide-thiazolidinone shows tautomerism

Insights :

  • The dinitrophenylazo group confers thermal stability, whereas tautomerism in ’s compound suggests conformational flexibility impacting reactivity .

Contrast :

  • Disperse Blue 79 lacks bioactive moieties (e.g., thiadiazole, benzothiazole), rendering it pharmacologically inert compared to therapeutic analogs .

Biological Activity

Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl], commonly referred to as Disperse Blue 79, is a synthetic compound primarily used in the textile industry. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C22H24ClN5O7
  • Molecular Weight : 505.91 g/mol
  • CAS Registry Number : 12239-34-8

The structure includes an acetamide functional group linked to a complex azo dye structure, which contributes to its biological activity.

Research indicates that acetamides can exhibit various biological activities, particularly through their interaction with specific enzymes and cellular pathways. For instance, studies have shown that certain acetamide derivatives can inhibit heme oxygenase-1 (HO-1), an enzyme involved in oxidative stress responses. The inhibition of HO-1 has implications for treating conditions related to inflammation and oxidative damage .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications in the acetamide structure can significantly influence its biological potency. For example:

  • Substituents : The presence of bulky lipophilic groups enhances antibacterial activity against Gram-positive organisms. Compounds with meta-substitutions tend to be more potent than those with para-substitutions .
  • Functional Groups : The introduction of electron-withdrawing groups increases the efficacy of the acetamide derivatives against various pathogens .

Antimicrobial Activity

A study evaluating various acetamide derivatives found that some exhibited moderate antimicrobial activity against Gram-positive bacteria. Compounds with multiple methoxy groups showed enhanced efficacy, while others demonstrated limited activity against Gram-negative bacteria .

CompoundActivity Against Gram-PositiveActivity Against Gram-Negative
Compound 30ModerateInactive
Compound 31ModerateInactive
Compound 36ActiveActive

Heme Oxygenase Inhibition

In an investigation of novel acetamide-based HO-1 inhibitors, a specific compound demonstrated an IC50 value of 28.8 μM for HO-1 inhibition, indicating a potential therapeutic role in managing oxidative stress-related diseases . The study highlights the importance of structural modifications in enhancing the potency of these inhibitors.

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. Reports indicate that certain azo compounds can be mutagenic and carcinogenic under specific conditions. Therefore, further research is necessary to evaluate the safety and environmental impact of Disperse Blue 79 and its derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways and purification methods for this compound?

  • Methodological Answer : The synthesis involves sequential steps:

Diazotization of 2,4-dinitroaniline under acidic conditions (HCl/NaNO₂, 0–5°C).

Coupling the diazonium salt with the acetamide precursor (containing bis[2-(acetyloxy)ethyl]amino and ethoxy groups) at pH 7–8 to form the azo linkage.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity using HPLC with UV detection at λ = 450 nm (azo group absorption) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the ethoxy (-OCH₂CH₃), acetyloxy (-OAc), and aromatic protons. The azo group (-N=N-) deshields adjacent protons, shifting signals downfield (δ 7.5–8.5 ppm).
  • IR Spectroscopy : Confirm the azo bond (stretching ~1450–1600 cm⁻¹) and acetyloxy ester (C=O ~1730 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ≈ 600–650 Da). Cross-reference with NIST databases for analogous azo-acetamides .

Q. What safety protocols are essential given the compound’s nitro and azo groups?

  • Methodological Answer :

  • Handling : Use explosion-proof equipment (due to nitro groups) and avoid static discharge. Conduct reactions in a fume hood.
  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Follow SDS guidelines for nitroaromatic compounds .

Advanced Research Questions

Q. How can computational chemistry optimize synthesis and predict reaction intermediates?

  • Methodological Answer :

  • Use Density Functional Theory (DFT) to model transition states during diazotization and coupling. Tools like Gaussian or ORCA can predict activation energies.
  • Apply ICReDD’s workflow: Combine quantum calculations with experimental feedback to refine reaction conditions (e.g., solvent choice, temperature) .

Q. How to resolve conflicting data on the compound’s photostability in environmental matrices?

  • Methodological Answer :

  • Experimental Design : Expose the compound to UV light (λ = 300–400 nm) in aqueous/organic solvents. Analyze degradation products via LC-MS/MS.
  • Contradiction Analysis : If discrepancies arise (e.g., half-life varies in water vs. soil), use isotopic labeling (¹⁴C-tagged compound) to trace degradation pathways. Reference environmental fate studies from regulatory assessments .

Q. What reactor design principles ensure scalability while minimizing hazards?

  • Methodological Answer :

  • Continuous Flow Reactors : Mitigate exothermic risks by controlling residence time and temperature.
  • In-line Analytics : Integrate FTIR or Raman probes for real-time monitoring of azo bond formation.
  • Reference CRDC subclass RDF2050112 for reaction fundamentals and safety-driven design .

Q. How do the ethoxy and acetyloxy substituents influence electronic properties and reactivity?

  • Methodological Answer :

  • Electron-Donating Effects : Ethoxy groups increase electron density on the aryl ring, altering azo bond stability. Use cyclic voltammetry to measure redox potentials.
  • Steric Effects : Acetyloxy groups may hinder coupling efficiency. Compare reaction yields with/without acetyloxy protection via controlled experiments .

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